2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-18(2,3)13-7-4-11(5-8-13)16-19-14-9-6-12(17(21)22)10-15(14)20-16/h4-10H,1-3H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNORCOINJYWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545497 | |
| Record name | 2-(4-tert-Butylphenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104249-88-9 | |
| Record name | 2-(4-tert-Butylphenyl)-1H-benzimidazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10545497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 4-(tert-butyl)aniline, which undergoes a condensation reaction with o-phenylenediamine to form the benzimidazole core. This intermediate is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated or otherwise substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its benzimidazole moiety is associated with a variety of biological activities, including:
- Anticancer Activity : Research indicates that derivatives of benzimidazole can inhibit cancer cell proliferation. Studies have shown that compounds similar to 2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential use as an antimicrobial agent. The structural features contribute to its ability to disrupt microbial cell function .
Coordination Chemistry
This compound acts as a ligand in coordination complexes. Its ability to coordinate with metal ions is significant for:
- Catalysis : The compound can facilitate catalytic reactions in organic synthesis by forming stable metal-ligand complexes, enhancing reaction rates and selectivity .
- Material Science : As a ligand, it contributes to the development of new materials with specific electronic or optical properties. For instance, metal complexes formed with this ligand are being explored for use in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Crystal Engineering
The compound's ability to form hydrogen bonds and π-π stacking interactions makes it valuable in crystal engineering. Studies have shown that it can form stable crystalline structures that are useful for:
- Pharmaceutical Formulations : Understanding the crystallization behavior aids in optimizing drug formulations for improved bioavailability .
Case Study 1: Anticancer Activity
A study conducted on a series of benzimidazole derivatives including this compound demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
Case Study 2: Coordination Complexes
Research into the coordination chemistry of this compound revealed its effectiveness as a ligand for transition metals such as palladium and platinum. These complexes exhibited enhanced catalytic activity in cross-coupling reactions, showcasing their potential utility in synthetic organic chemistry .
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, depending on the application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target proteins, while the benzimidazole core can participate in π-π stacking interactions. These interactions can modulate signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural differences and biological implications compared to analogous benzimidazole-carboxylic acid derivatives:
*Calculated based on formula C₁₈H₁₈N₂O₂.
Key Observations :
Substituent Effects :
- tert-Butyl vs. Hydroxyphenyl : The tert-butyl group in the target compound increases lipophilicity, favoring membrane permeability and aromatase inhibition , whereas BIMa’s hydroxyphenyl group improves aqueous solubility, critical for CNS-targeted therapies .
- Pyridyl vs. Phenyl : Pyridyl substituents (e.g., in ) introduce nitrogen-mediated hydrogen bonding and metal coordination, enabling applications in luminescent conjugates .
Carboxylic Acid Position :
- The 6-carboxylic acid position (target compound) aligns with steric requirements of aromatase’s active site , while the 5-carboxylic acid in BIMa optimizes interactions with acetylcholinesterase in Alzheimer’s models .
Biological Activity: Anticancer Potential: The target compound’s methyl ester derivatives (2a–2c) show superior cytotoxicity (IC₅₀ < 10 μM) compared to BIMa derivatives, likely due to tert-butyl-induced hydrophobic interactions . Enzymatic Inhibition: Docking studies reveal the target compound’s carboxylic acid forms a salt bridge with aromatase’s Arg192, achieving a binding energy of −9.2 kcal/mol, outperforming hydroxylated analogs (−7.8 kcal/mol for BIMa) .
Pharmacokinetics :
- Oxetane-containing derivatives (e.g., Lotiglipron) exhibit prolonged half-lives (>12 hours) due to reduced CYP450 metabolism, a feature absent in the tert-butyl analog .
Biological Activity
2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid, also known by its CAS number 104249-88-9, is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a tert-butyl group and a carboxylic acid moiety, which contribute to its pharmacological properties.
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.35 g/mol
- CAS Number : 104249-88-9
1. Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.
- Case Study : A derivative with a similar structure was tested against the MCF cell line, displaying an IC50 value of 25.72 ± 3.95 μM, indicating its potential to induce apoptosis in cancer cells . Additionally, in vivo studies on tumor-bearing mice revealed a marked suppression of tumor growth when treated with these compounds.
2. Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been well-documented. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and pathways.
- Mechanism of Action : The compound acts by blocking the activity of NF-κB, a key transcription factor involved in inflammation. For instance, a related compound demonstrated an IC50 of 2.83 ± 1.76 μM against NF-κB activity .
3. Antiviral Activity
Benzimidazole derivatives are also being explored for their antiviral properties. Some studies indicate that these compounds can inhibit viral replication by targeting RNA polymerase.
- Efficacy : Derivatives have been shown to exhibit activity against human cytomegalovirus and other RNA viruses, although they often present high cytotoxicity levels .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural components. Key findings include:
- The presence of electron-withdrawing groups enhances anticancer activity.
- Substituents at specific positions on the benzimidazole ring can modulate anti-inflammatory effects.
| Structural Feature | Effect on Activity |
|---|---|
| Tert-butyl group | Increases lipophilicity and bioavailability |
| Carboxylic acid | Enhances binding affinity to target proteins |
| Electron-withdrawing groups | Increases potency against cancer cells |
Research Findings
Several studies have focused on the synthesis and evaluation of the biological activities of benzimidazole derivatives:
- Synthesis Approaches : Both conventional and green synthesis methods have been employed to produce these compounds, emphasizing sustainability in pharmaceutical development .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor size and inflammation, providing valuable insights into their therapeutic potential.
- Pharmacokinetics : Studies on absorption and metabolism indicate that modifications to the benzimidazole structure can lead to improved oral bioavailability and reduced toxicity .
Q & A
Q. Critical Parameters :
- Reagent Purity : Impurities in starting materials (e.g., o-phenylenediamine) reduce yield.
- Acid Concentration : Excess HCl (>4 M) accelerates cyclization but may degrade sensitive intermediates .
- Temperature Control : Maintain 80–100°C during condensation to avoid side reactions.
- Protection/Deprotection : Use tert-butyl groups to enhance solubility during coupling steps .
Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and tert-butyl group integrity.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% threshold for biological assays) .
- Mass Spectrometry (LCMS) : High-resolution LCMS (e.g., m/z 757 [M+H]+) validates molecular weight .
- X-ray Crystallography (OLEX2) : Resolves crystal packing and hydrogen-bonding networks critical for SAR studies .
Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Solubility Screening : Use a tiered solvent system (DMSO, PBS, ethanol) with UV-Vis quantification. For example, solubility in DMSO is typically 1–10 mg/mL, while aqueous buffers may require pH adjustment (e.g., NaHCO₃ for carboxylate solubility) .
- Stability Assays :
Advanced: How can computational tools like molecular docking elucidate the compound's interaction with biological targets?
Methodological Answer:
Target Preparation : Download protein structures (e.g., GLP-1R from PDB) and remove water molecules.
Ligand Preparation : Optimize the compound’s geometry using UCSF Chimera’s MMFF94 force field .
Docking (AutoDock Vina) : Set grid boxes around known binding pockets; analyze hydrogen bonds with the carboxylic acid group and hydrophobic interactions with the tert-butyl phenyl group .
MD Simulations (GROMACS) : Run 100-ns simulations to assess binding stability and entropy contributions .
Key Insight : The carboxylic acid group often forms salt bridges with lysine/arginine residues, while the tert-butyl group enhances hydrophobic pocket occupancy .
Advanced: What strategies address discrepancies in crystallographic data during structure determination?
Methodological Answer:
- Data Collection : Optimize crystal mounting (loop vs. capillary) to minimize lattice disorder.
- Refinement (OLEX2) : Use SHELXL for anisotropic displacement parameters and TWIN commands for twinned crystals .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.
- Controversial Case : If the tert-butyl group exhibits rotational disorder, apply PART instructions to model split positions .
Advanced: What role does the tert-butyl group play in the compound's physicochemical and binding properties?
Methodological Answer:
- Physicochemical Impact :
- Binding Interactions :
Advanced: How to optimize coupling reactions involving the carboxylic acid group for bioconjugation?
Methodological Answer:
Activation : Use EDC/NHS in DMF to form an active ester intermediate.
Conjugation : React with amines (e.g., lysine residues in peptides) at pH 8.5 (0.1 M HEPES buffer) .
Purification : Isolate conjugates via size-exclusion chromatography (Sephadex G-25).
Validation : MALDI-TOF confirms mass shifts (e.g., +300 Da for RGD peptide conjugates) .
Advanced: How to interpret conflicting bioactivity data across different assays?
Methodological Answer:
- Assay-Specific Variables :
- Statistical Analysis : Apply ANOVA to batch effects (e.g., cell passage number) and use Hill slopes to detect assay cooperativity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
